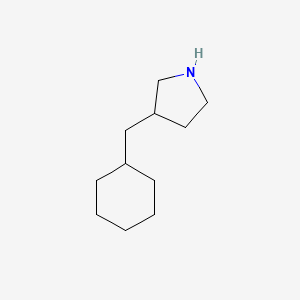
3-(Ciclohexilmetil)pirrolidina
Descripción general
Descripción
3-(Cyclohexylmethyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 3R and 3S pyrrolidine-3-ol starting materials were obtained via hydrogen-mediated debenzylation of commercially available R and S-N-benzylpyrrolidine-3-ol .Molecular Structure Analysis
The molecular formula of 3-(Cyclohexylmethyl)pyrrolidine is C11H21N . The pyrrolidine ring is one of the nitrogen heterocycles that is used widely by medicinal chemists . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked PSA value .Chemical Reactions Analysis
Pyrrolidine compounds are known to undergo a variety of chemical reactions. For instance, 3R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer . Additionally, pyrrolidine compounds can undergo highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions .Aplicaciones Científicas De Investigación
Andamiaje Versátil para el Descubrimiento de Fármacos
El anillo de pirrolidina de cinco miembros es uno de los heterociclos de nitrógeno ampliamente utilizados por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar de manera eficiente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Papel en las Pirrolidinas Bicíclicas
Las pirrolidinas bicíclicas juegan un papel único en numerosos compuestos bioactivos naturales y ingredientes farmacéuticos . El diseño moderno de fármacos evoluciona rápidamente, y los investigadores tienen un interés creciente en el salto de andamiaje, el escape de la planicie y la restricción conformacional para expandir la estructura y mejorar la potencia .
Influencia en la Actividad Biológica
La influencia de los factores estéricos en la actividad biológica también es significativa. Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .
Aplicación en la Inhibición de la Dipeptidil Peptidasa-4 (DPP4)
Los (S)-1-[(ciclohexilmetil)glicil]pirrolidina-2-carbonitrilos obtenidos se evaluaron biológicamente para determinar la actividad inhibitoria hacia la dipeptidil peptidasa-4 (DPP4), una exopeptidasa de serina que pertenece a la familia de proteínas S9B .
Papel en la Desintoxicación de Fármacos
El diseño de nuevas moléculas comenzó estudiando la conformación de unión de la sulfonamida bicíclica, que mostró una excelente potencia hacia RORγt pero sufrió una actividad indeseable contra el receptor X de pregnano (PXR), que regula al alza las proteínas implicadas en la desintoxicación y eliminación de sustancias tóxicas extrañas del cuerpo .
Síntesis de Compuestos Funcionalizados con Pirrolidina
Los compuestos se sintetizaron acoplando 2'-desoxinosina con la 3R y 3S pirrolidina-3-ol correspondientes en presencia de PyBOP, DIPEA en DMSO seco .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives have been evaluated for inhibitory activity towarddipeptidyl peptidase-4 (DPP4) , a serine exopeptidase belonging to the S9B protein family . DPP4 is involved in the regulation of various physiological processes, including glucose metabolism, immune response, and signal transduction .
Mode of Action
It’s plausible that it interacts with its target protein (like dpp4) and modulates its activity, leading to changes in the biochemical pathways where the target protein is involved .
Biochemical Pathways
Given its potential interaction with dpp4, it might influence the metabolic pathways related to glucose metabolism and immune response .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules like pyrrolidine derivatives can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Cyclohexylmethyl)pyrrolidine in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, 3-(Cyclohexylmethyl)pyrrolidine is a relatively stable compound, and it has a low toxicity, making it safe to use in laboratory experiments. The main limitation of 3-(Cyclohexylmethyl)pyrrolidine is that its mechanism of action is not well understood, and it is not known how it interacts with other compounds in the body.
Direcciones Futuras
The future directions for research on 3-(Cyclohexylmethyl)pyrrolidine include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development. Additionally, further research is needed to understand the interactions of 3-(Cyclohexylmethyl)pyrrolidine with other compounds in the body, and to determine its potential toxicity. Additionally, further research is needed to determine the potential uses of 3-(Cyclohexylmethyl)pyrrolidine in the synthesis of pharmaceuticals and agrochemicals. Finally, further research is needed to determine the potential uses of 3-(Cyclohexylmethyl)pyrrolidine in the synthesis of polymers and catalysts.
Safety and Hazards
While the specific safety and hazards of 3-(Cyclohexylmethyl)pyrrolidine are not mentioned in the retrieved papers, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
3-(Cyclohexylmethyl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . This interaction suggests that 3-(Cyclohexylmethyl)pyrrolidine may influence peptide metabolism and related biochemical pathways.
Cellular Effects
The effects of 3-(Cyclohexylmethyl)pyrrolidine on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of estrogen receptors, promoting selective estrogen receptor degradation in breast cancer cells . This indicates its potential role in regulating hormone-responsive cellular processes.
Molecular Mechanism
At the molecular level, 3-(Cyclohexylmethyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It has been found to act as an antagonist and selective degrader of estrogen receptors, particularly ERα . This involves binding to the receptor and promoting its degradation, thereby inhibiting estrogen-mediated signaling pathways. Additionally, the compound’s interaction with DPP4 suggests a role in enzyme inhibition, affecting peptide cleavage and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclohexylmethyl)pyrrolidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with its biological activity remaining consistent over extended periods . Long-term studies indicate that it can sustain its effects on cellular processes, such as hormone receptor modulation and enzyme inhibition, without significant degradation.
Dosage Effects in Animal Models
The effects of 3-(Cyclohexylmethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating hormone receptors and inhibiting specific enzymes . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to liver and kidney tissues. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(Cyclohexylmethyl)pyrrolidine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with DPP4 suggests its role in peptide metabolism, affecting the cleavage and processing of polypeptides . Additionally, its modulation of estrogen receptors indicates involvement in hormone metabolism and related signaling pathways.
Transport and Distribution
Within cells and tissues, 3-(Cyclohexylmethyl)pyrrolidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as hormone receptors and enzymes . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of 3-(Cyclohexylmethyl)pyrrolidine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with hormone receptors and enzymes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective participation in cellular processes.
Propiedades
IUPAC Name |
3-(cyclohexylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPGTCUGVCLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)
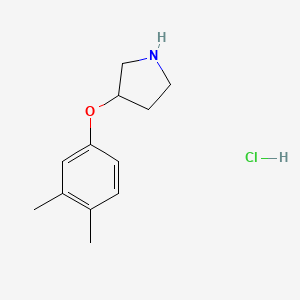
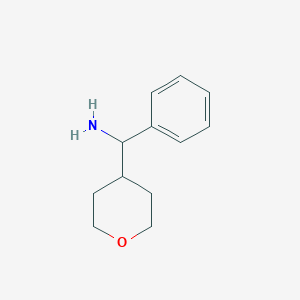
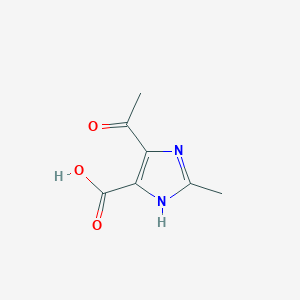
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
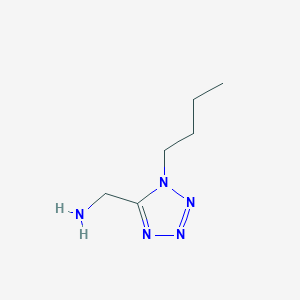
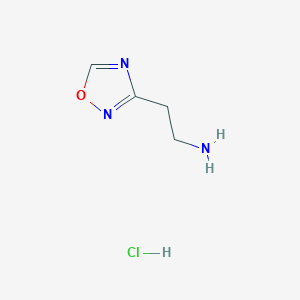
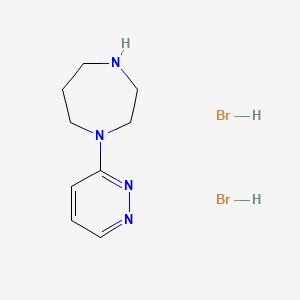
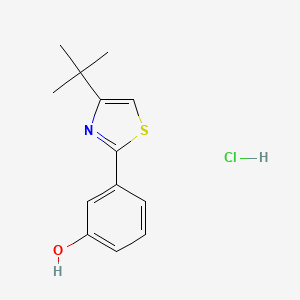
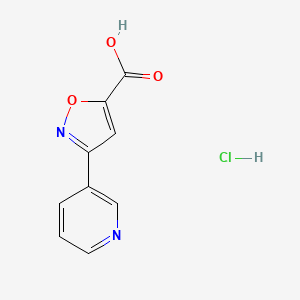
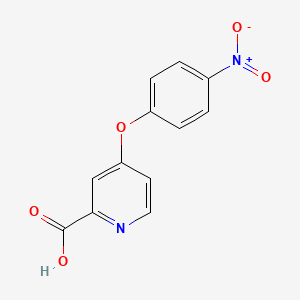
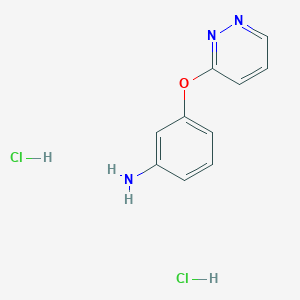
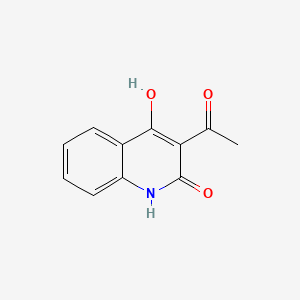
![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
